2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
2-Ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring. Its structure includes a 2-ethyl group at position 2, a phenyl group at position 3, and a 2-methoxyphenyl substituent at position 7 (Figure 1). This scaffold is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors, including kinases and phosphoinositide 3-kinases (PI3Ks) . The 2-methoxyphenyl group at position 7 may enhance metabolic stability and modulate electronic properties, while the ethyl group at position 2 contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-17-20(15-9-5-4-6-10-15)21-22-14-13-18(24(21)23-17)16-11-7-8-12-19(16)25-2/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIBOESZWJPLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been observed to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Anti-Inflammatory and Anti-Arthritic Activity
In contrast, the 7-(2-methoxyphenyl) substituent in the target compound may alter binding to inflammatory targets due to steric and electronic differences.
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines with morpholine (position 7) and ethyl (position 2) groups show nanomolar inhibition of PI3Kδ (IC50 <100 nM) and Pim-1 kinases, critical for cancer and immune disorders . The target compound’s 2-ethyl and 7-(2-MeO-Ph) groups may similarly enhance kinase selectivity.
Antitubercular Activity
3-Phenyl-7-amino derivatives exhibit moderate activity against Mycobacterium tuberculosis (MIC ~1–5 µg/mL) but high cytotoxicity (SI <7.2). The target compound’s 7-(2-MeO-Ph) group may reduce cytotoxicity while maintaining efficacy .
Physicochemical Properties
Comparative molecular properties are summarized below:
Notes:
- The target compound’s higher LogP (3.8 vs.
Biological Activity
The compound 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds similar to this compound have been reported to target multiple signaling pathways involved in cancer progression, including the EGFR and VEGFR pathways .
Table 1: Summary of Anticancer Activities
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | EGFR | 0.3 | Inhibits cell proliferation |
| Compound B | VEGFR | 7.6 | Induces apoptosis |
| Compound C | KDR Kinase | 10.5 | Blocks angiogenesis |
Antimicrobial Properties
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been documented. These compounds demonstrate activity against a range of bacterial strains, including those responsible for biofilm formation. The mechanism often involves interference with quorum sensing and biofilm development .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 25 µg/mL |
| Compound E | S. aureus | 15 µg/mL |
| Compound F | P. aeruginosa | 30 µg/mL |
Enzyme Inhibition
Another significant biological activity is the inhibition of specific enzymes such as COX-1 and COX-2, which are involved in inflammatory processes. The selective inhibition of these enzymes makes pyrazolo[1,5-a]pyrimidines potential candidates for anti-inflammatory therapies .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : Compounds from this class often act as kinase inhibitors, blocking pathways critical for cancer cell survival.
- Modulating Apoptosis : They can induce cell death in malignant cells by activating apoptotic pathways.
- Interfering with Biofilm Formation : By disrupting quorum sensing mechanisms in bacteria, these compounds reduce biofilm formation and enhance antimicrobial efficacy.
Case Studies
Several case studies have been published demonstrating the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Case Study 1 : A derivative was tested in MCF-7 breast cancer cells and showed a significant reduction in cell viability alongside increased apoptosis markers.
- Case Study 2 : In a murine model of bacterial infection, a related compound exhibited reduced bacterial load and improved survival rates compared to controls.
Q & A
Q. What are the common synthetic routes for preparing 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves condensation reactions (e.g., between 5-aminopyrazoles and β-ketoesters) and intramolecular cyclization to form the pyrazolo-pyrimidine core. For example:
- Step 1: React 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux to form the fused ring system .
- Step 2: Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution. Critical parameters include solvent polarity (e.g., ethanol or DMF for solubility), temperature control (reflux at 80–100°C), and catalyst selection (e.g., triethylamine for deprotonation) . Optimizing these parameters can achieve yields >70% with HPLC purity ≥95% .
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Identify substituents via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 385.2 for C23H21N3O) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking distances of 3.4–3.6 Å observed in pyrazolo-pyrimidine derivatives) .
Q. What biological screening assays are suitable for initial evaluation of this compound’s therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., KDR kinase) or receptors (e.g., benzodiazepine receptors) using fluorescence polarization or radiometric assays .
- Cellular Viability Assays : Use MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Solubility Testing : Employ shake-flask methods in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can computational chemistry predict binding modes and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or CRF1 receptors). Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with phenyl rings .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), solubility (<10 µg/mL), and CYP450 inhibition risks .
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo-pyrimidines?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent results .
- Structural Analog Testing : Compare substituent effects (e.g., replacing 2-ethyl with trifluoromethyl to modulate potency) .
Q. How can reaction pathways be optimized to scale synthesis while preserving stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during cyclization steps, reducing side products .
- Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki couplings to improve regioselectivity (>90% yield) .
- In-line Analytics : Use FTIR or PAT tools to monitor intermediate formation in real time .
Q. What structural modifications enhance solubility without compromising target affinity?
Methodological Answer:
- Polar Substituents : Introduce hydroxyl or amine groups at position 5/7, improving aqueous solubility (e.g., logP reduction from 3.5 to 2.8) .
- Prodrug Design : Link carboxylate esters to methoxy groups for pH-dependent release in vivo .
- Co-crystallization : Use co-solvents like PEG 4000 to stabilize amorphous forms with higher dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
